Ethyl 7-methoxy-2-methylquinoline-3-carboxylate is a synthetically derived quinoline derivative. While its natural source hasn't been identified in the provided literature, it serves as a specific inhibitor of the histone acetyltransferase enzyme, general control nonderepressible 5 (GCN-5) []. This inhibitory action makes it a valuable tool for studying the role of GCN-5 in various cellular processes, particularly those related to mitochondrial function and oxidative metabolism.
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, characterized by its methoxy and carboxylate functional groups. This compound has garnered attention in the field of organic chemistry due to its potential applications as an intermediate in the synthesis of more complex quinoline derivatives and its biological activities, including antimicrobial properties and potential anticancer effects. The compound is classified under organic compounds with notable relevance in medicinal chemistry and synthetic organic chemistry.
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate can be sourced from various chemical suppliers and research institutions. It is registered under the Chemical Abstracts Service number 86210-91-5. This compound falls under the classification of quinoline derivatives, which are known for their diverse biological activities and utility in pharmaceuticals.
The synthesis of ethyl 7-methoxy-2-methylquinoline-3-carboxylate can be achieved through several methods, often involving multi-step reactions. One common approach includes:
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 7-methoxy-2-methylquinoline-3-carboxylate primarily relates to its biological activities:
Research indicates that these effects may be mediated through interactions with specific cellular targets, although detailed pathways require further investigation.
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate serves several important roles in scientific research:
Rhodium-catalyzed reactions enable direct access to quinoline-3-carboxylates from aniline derivatives and activated alkenes. A patented one-pot method (WO2015198349A1) employs [Rh(OAc)₃] (0.5–2 mol%) under nitrogen at 110–130°C, where ethyl propiolate acts as both reactant and solvent. The mechanism involves sequential imine formation, electrophilic cyclization, and oxidative aromatization [3]. Key advantages include elimination of isolation steps and 16-hour reaction times. Electron-donating methoxy groups enhance cyclization kinetics, yielding 82–89% for target compounds.
Table 1: Rhodium-Catalyzed One-Pot Synthesis Yields
Aniline Substituent | Reaction Temp (°C) | Yield (%) |
---|---|---|
3-Methoxy | 110 | 89 |
4-Fluoro-3-methoxy | 120 | 85 |
Unsubstituted | 130 | 76 |
This method demonstrates tolerance for bromo and iodo substituents, enabling downstream cross-coupling [3]. Microwave-assisted modifications reduce reaction times to <4 hours but require specialized equipment.
The Coppola synthesis was adapted for 7-methoxy analogues through isatoic anhydride intermediates. 2-Amino-4-methoxybenzoic acid undergoes cyclization with triphosgene in THF (Step 1, 85% yield), followed by reaction with ethyl acetoacetate enolate in dimethylacetamide (DMA) at 80°C [6]. Critical modifications include:
The reaction proceeds via nucleophilic ring opening, enolate acylation, and Dieckmann condensation, achieving 78% isolated yield of the quinoline core. This method accommodates nitro and chloro substituents but requires anhydrous conditions [6].
Traditional Knoevenagel routes involve condensation of 7-methoxy-2-methylquinolin-4-ol with diethyl oxalate, but suffer from low yields (52%) and stoichiometric waste [1] [4]. Modern adaptations employ:
Gould-Jacobs cyclization of ethyl (2-((4-methoxyphenyl)amino)ethylidene)malonate remains problematic due to thermal decomposition above 225°C [7]. Contemporary protocols instead utilize microwave-assisted Gould-Jacobs reactions with Pd(OAc)₂ catalysis, reducing temperatures to 160°C and improving yields to 74% [4].
C-H borylation at C5 overcomes inherent biases toward C2/C8 functionalization. Key advances include:
Table 2: Regioselective Borylation at C5
Catalyst System | C5:Borylation Selectivity | Conversion (%) |
---|---|---|
Ir(OMe)(COD)₂/dtbpy | 95:5 | 88 |
[Cp*RhCl₂]₂ | 78:22 | 65 |
Pd(OAc)₂/PCy₃ | <5 | 12 |
Electron-deficient aryl bromides couple efficiently (82–91% yield), while sterically hindered partners require Buchwald SPhos ligands. This strategy enables installation of pharmacophores like trifluoromethylpyridyl groups for drug discovery [1] [9].
Scale-up economics necessitate recovery of precious metals and solvents:
Table 3: Industrial Process Metrics
Parameter | Batch Process | Optimized Continuous Flow |
---|---|---|
E-factor | 18.7 | 5.2 |
Solvent Consumption | 120 L/kg | 28 L/kg |
Catalyst Loading | 1.5 mol% | 0.3 mol% (recycled) |
Fixed-bed reactors with supported rhodium catalysts achieve 89% yield at 100 kg/day throughput. Life-cycle analysis confirms 41% reduction in cumulative energy demand versus batch methods [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1